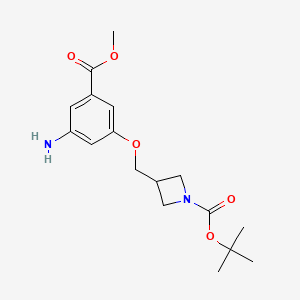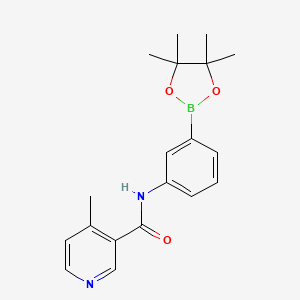![molecular formula C14H9F3N2O B8162721 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162721.png)
3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl structure with an amino group, a trifluoromethoxy group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. This could include continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological role .
相似化合物的比较
Similar Compounds
- 3-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-4’-(methoxy)-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-4’-(fluoro)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
属性
IUPAC Name |
2-amino-6-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-10-6-4-9(5-7-10)11-2-1-3-13(19)12(11)8-18/h1-7H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOAXUGOXGKDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-ethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8162658.png)





![3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162702.png)
![3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162708.png)
![3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162715.png)
![3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162723.png)
![3-Amino-4'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162729.png)
![3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162735.png)

